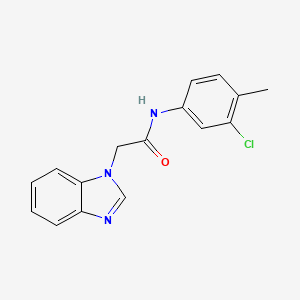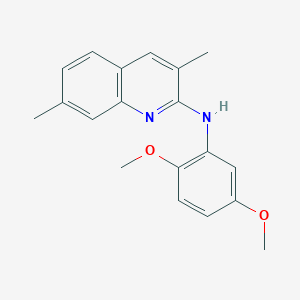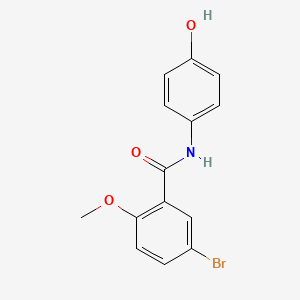
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common synthetic route includes the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid, which is then reacted with 4-aminophenol to yield the target compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and methoxybenzamide moiety contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide: Similar structure with a furan ring instead of a methoxybenzamide moiety.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains additional bromine atoms and a different amide structure.
Uniqueness
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVZTAQNHKMTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
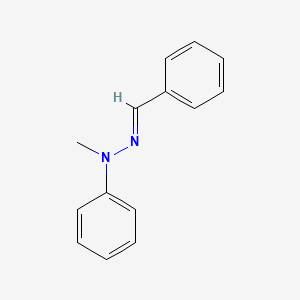
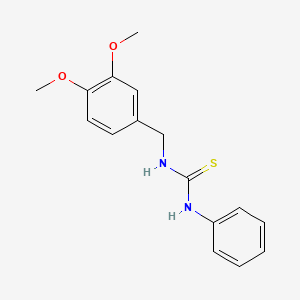
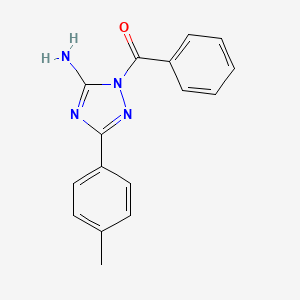
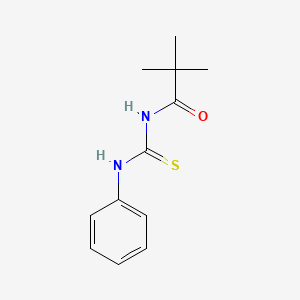
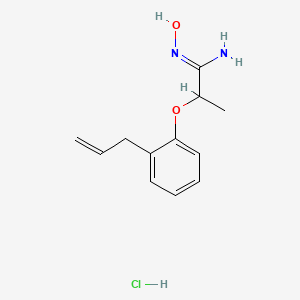
![(6E)-6-(furan-2-ylmethylidene)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)
![2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
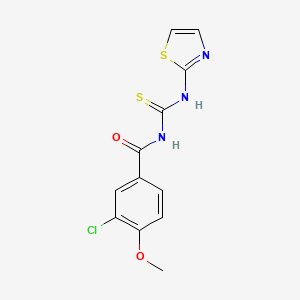
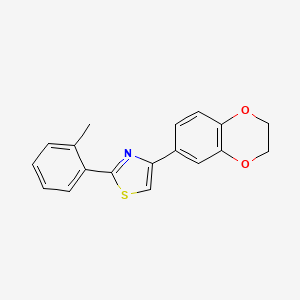
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
